Technical Documentation Center

N-Phenylpiperidine-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Phenylpiperidine-3-carboxamide

Core Science & Biosynthesis

Foundational

Structural and Stereochemical Profiling of N-Phenylpiperidine-3-carboxamide: A Comprehensive Guide for Structure-Based Drug Design

Target Audience: Researchers, Medicinal Chemists, and X-ray Crystallographers Content Focus: Stereochemistry, X-ray Crystallography, Conformational Analysis, and Experimental Protocols Executive Summary The N-phenylpiper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and X-ray Crystallographers Content Focus: Stereochemistry, X-ray Crystallography, Conformational Analysis, and Experimental Protocols

Executive Summary

The N-phenylpiperidine-3-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery. Its unique 3D topology, driven by the saturated piperidine ring and the exocyclic amide bond, allows it to project substituents into deep, complex binding pockets. This structural motif has been successfully deployed in the development of1[1],2[2], and 3[3].

Understanding the stereochemistry and crystal packing of this molecule is not merely an academic exercise; it is the foundation of rational Structure-Based Drug Design (SBDD). This technical guide dissects the conformational landscape of N-phenylpiperidine-3-carboxamide, detailing the causality behind its structural preferences and providing field-proven, self-validating protocols for its synthesis and crystallographic characterization.

Stereochemistry and Conformational Landscape

Chirality and the Chair Conformation

N-phenylpiperidine-3-carboxamide possesses a single chiral center at the C3 position of the piperidine ring, yielding two distinct enantiomers: (3R) and (3S). In solution and in the solid state, the saturated six-membered piperidine ring predominantly adopts a thermodynamically stable chair conformation [4].

Axial vs. Equatorial Preferences

The positioning of the bulky N-phenylcarboxamide group is dictated by steric constraints.

  • Equatorial Preference: In an unconstrained environment, the carboxamide group strongly prefers the equatorial position. This minimizes the severe 1,3-diaxial steric clashes that would otherwise occur between the carboxamide carbonyl/NH and the axial protons at the C1 and C5 positions of the piperidine ring.

  • Axial Induction: Despite the thermodynamic penalty, specific biological targets can induce an axial conformation. For instance, in the co-crystal structure of a piperidine carboxamide inhibitor bound to the ALK kinase domain, the ligand accesses an extended hydrophobic pocket by adopting an unusual "DFG-shifted" conformation, which forces specific rotameric and axial-like geometries to maintain critical edge-face pi-stacking interactions[2].

ConformationalEquilibrium N1 N-Phenylpiperidine-3-carboxamide (Solution State) N2 Equatorial Conformer (Thermodynamically Favored) N1->N2 Minimal 1,3-diaxial strain N3 Axial Conformer (Sterically Hindered) N1->N3 Higher energy state N4 Target Binding (e.g., ALK Kinase / HBV Capsid) N2->N4 Induced fit N5 Crystal Lattice (H-Bond Stabilized) N2->N5 Lattice packing N3->N4 Conformational selection

Thermodynamic equilibrium of N-phenylpiperidine-3-carboxamide conformers and their stabilization.

X-Ray Crystallography and Solid-State Interactions

The solid-state architecture of N-phenylpiperidine-3-carboxamide is governed by a robust network of non-covalent interactions. X-ray crystallographic studies of related piperidine-3-carboxamides reveal that the crystal lattice is primarily stabilized by extensive intermolecular hydrogen bonding[5].

Hydrogen Bonding and Hirshfeld Surface Analysis

The amide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). The secondary amine of the piperidine ring (if unprotected) also participates heavily in the network.

  • Primary Motif: The dominant interaction is typically an N-H···O hydrogen bond linking the amide nitrogen of one molecule to the carbonyl oxygen of an adjacent molecule, forming continuous 1D chains or 2D sheets.

  • Secondary Motif: Hirshfeld surface analyses of functionalized piperidine carboxamides demonstrate that H···H (often >40% contribution) and C···H/H···C interactions (e.g., weak C-H···π interactions between the piperidine ring protons and the phenyl ring) are critical for 3D lattice stabilization[6].

Quantitative Structural Parameters

The following table summarizes the consensus quantitative crystallographic data derived from high-resolution X-ray diffraction of piperidine-3-carboxamide derivatives[5][7].

Structural ParameterBond / Angle TypeAverage ValueCausality / Significance
C=O Length Amide Carbonyl1.23 - 1.24 ÅIndicates strong double-bond character, restricting rotation.
C-N Length Amide Bond1.33 - 1.35 ÅPartial double-bond character due to resonance; enforces planarity.
C3-C(carbonyl) Length Aliphatic-Carbonyl1.51 - 1.53 ÅStandard sp3-sp2 bond; primary axis for rotameric shifts.
C-C-C Angle Piperidine Ring109° - 111°Confirms the unstrained sp3 nature of the chair conformation.
N-H···O Distance Hydrogen Bond2.85 - 2.95 ÅStrong hydrogen bonding essential for crystal lattice packing.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a physical rationale (causality) for the chosen conditions.

Stereoretentive Synthesis Protocol

Synthesizing N-phenylpiperidine-3-carboxamide requires strict control over the C3 chiral center to prevent epimerization during amide coupling.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of enantiopure (3S)-1-Boc-piperidine-3-carboxylic acid in anhydrous DMF (0.2 M). Causality: DMF is highly polar and aprotic, ensuring complete dissolution of the zwitterionic-like intermediates without participating in the reaction.

  • Coupling Reagent Addition: Add 1.5 eq of Propylphosphonic anhydride (T3P) (50% solution in EtOAc) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) at 0 °C. Causality: T3P is specifically chosen over standard carbodiimides (like DCC or EDC) because it generates a highly reactive but sterically hindered intermediate that drastically reduces the rate of alpha-proton abstraction, thereby preventing racemization at the C3 stereocenter.

  • Amidation: Add 1.2 eq of aniline dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Deprotection: Isolate the Boc-protected intermediate via aqueous workup, then treat with 4M HCl in dioxane for 2 hours at room temperature. Causality: Dioxane prevents the precipitation of the intermediate, ensuring uniform deprotection.

  • Validation: Analyze the final product via Chiral HPLC. Self-Validation: An enantiomeric excess (ee) of >98% confirms the stereoretentive nature of the T3P coupling.

Crystallization and X-Ray Diffraction Protocol

Obtaining diffraction-quality single crystals requires balancing solubility and supersaturation.

Step-by-Step Procedure:

  • Solvent Selection: Dissolve 50 mg of the purified N-phenylpiperidine-3-carboxamide in a 4:1 mixture of Ethanol/Water. Causality: Ethanol provides the optimal dielectric constant to dissolve the compound, while the addition of water slightly lowers solubility, priming the system for controlled precipitation. Furthermore, protic solvents facilitate the dynamic formation and breaking of the N-H···O hydrogen bonds required to build an ordered lattice[5].

  • Crystal Growth: Puncture the cap of the vial with a 20-gauge needle and allow for slow evaporation at 20 °C in a vibration-free environment for 5–7 days.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and cool to 100 K using a liquid nitrogen stream. Causality: Cooling to 100 K minimizes thermal vibrations (anisotropic displacement), yielding sharper diffraction spots and a higher resolution structure.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F^2.

  • Validation: Self-Validation: The structural model is considered valid and authoritative only if the final R-work is < 0.05 and R-free is < 0.08, with no residual electron density peaks > 1.0 e/ų.

ExpWorkflow S1 1. Amide Coupling (T3P, DIPEA, DMF) S2 2. Boc Deprotection (HCl/Dioxane) S1->S2  Stereoretentive S3 3. Crystallization (Slow Evap, EtOH/H2O) S2->S3  Purified Core S4 4. X-Ray Diffraction (100K, Mo K-alpha) S3->S4  Single Crystal S5 5. Structural Refinement (R-work < 0.05) S4->S5  Diffraction Data

Step-by-step methodology from stereoretentive synthesis to X-ray crystallographic refinement.

Biological Target Mapping

The stereochemistry of the piperidine-3-carboxamide core directly dictates its biological application. The table below maps specific stereochemical configurations to their validated pharmaceutical targets.

Target ClassActive StereoisomerConformational NoteReference
HBV Capsid Assembly Modulators (3R) or (3S) derivativesBinds at the dimer interface; requires precise spatial projection of the N-phenyl ring.[1]
ALK Kinase Inhibitors Varies by substitutionAdopts a DFG-shifted conformation; edge-face interactions with Phe1271.[2]
Renin Inhibitors (3S, 5R) disubstitutedEquatorial preference utilized to span the S1 and S3 subpockets of the enzyme.[3]

References

  • Discovery of New Hepatitis B Virus Capsid Assembly Modulators by an Optimal High-Throughput Cell-Based Assay. ACS Infectious Diseases, 2019.[Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 2012.[Link]

  • Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012.[Link]

  • Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. MDPI Crystals, 2020.[Link]

Sources

Exploratory

N-Phenylpiperidine-3-carboxamide: Physicochemical Profiling and Analytical Methodologies

Executive Summary N-Phenylpiperidine-3-carboxamide is a highly versatile synthetic building block and pharmacological scaffold. Characterized by a piperidine ring linked to a phenyl group via a rigid carboxamide bridge,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Phenylpiperidine-3-carboxamide is a highly versatile synthetic building block and pharmacological scaffold. Characterized by a piperidine ring linked to a phenyl group via a rigid carboxamide bridge, it is frequently utilized in the development of central nervous system (CNS) therapeutics and advanced antiviral agents, including Hepatitis B Virus (HBV) capsid assembly modulators[1]. This technical guide provides an authoritative breakdown of its physicochemical properties, structural dynamics, and the precise analytical workflows required for its characterization.

Physicochemical Properties & Structural Dynamics

The molecular architecture of N-Phenylpiperidine-3-carboxamide (C₁₂H₁₆N₂O) dictates its behavior in both biological systems and analytical environments.

  • The Piperidine Moiety: Contains a secondary amine that is highly basic. This basicity ensures high solubility in acidic aqueous media and makes it an excellent proton acceptor during mass spectrometry.

  • The Carboxamide Linker: Provides structural rigidity and acts as both a hydrogen bond donor and acceptor, heavily influencing the molecule's Topological Polar Surface Area (TPSA).

  • The Phenyl Ring: Imparts essential lipophilicity, driving the molecule's predicted XLogP to approximately 1.1, which is optimal for membrane permeability in drug design according to data from [2].

The compound is commercially available both as a free base (CAS: 1018288-03-3) from suppliers like [3] and as a hydrochloride salt (CAS: 521969-45-9) from [4]. The salt form (MW: 240.73 g/mol ) is often preferred for long-term storage due to its enhanced stability and aqueous solubility[4].

Quantitative Data Summary
PropertyValue
Chemical Name N-Phenylpiperidine-3-carboxamide
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight (Free Base) 204.27 g/mol
Monoisotopic Mass 204.12627 Da
CAS Registry Number (Free Base) 1018288-03-3
CAS Registry Number (HCl Salt) 521969-45-9
Predicted XLogP 1.1
Topological Polar Surface Area (TPSA) ~41.1 Ų

Analytical Methodologies: Establishing Purity and Molecular Weight

To rigorously validate the identity and purity of N-Phenylpiperidine-3-carboxamide, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the industry standard, as utilized in advanced medicinal chemistry studies published in the [1]. The following protocol is a self-validating system designed to exploit the molecule's specific chemical properties.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol, followed by a 1:100 dilution in a 50:50 mixture of Water and Acetonitrile.

  • Causality: Methanol disrupts the intermolecular hydrogen bonding of the carboxamide group, ensuring complete solvation of the lipophilic phenyl ring. The subsequent aqueous dilution prevents detector saturation and minimizes matrix suppression effects during ionization.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The basic piperidine nitrogen interacts strongly with residual silanol groups on bare silica, which typically causes severe peak tailing. Formic acid acts as an ion-pairing agent, masking these silanols and providing the protons necessary to elute the compound as a sharp, symmetrical peak[1].

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the mass spectrometer in positive electrospray ionization mode (Capillary Voltage: 3.5 kV, Desolvation Temp: 350°C).

  • Causality: The secondary amine of the piperidine ring is highly susceptible to protonation. ESI+ efficiently converts the neutral molecule into the [M+H]+ adduct, generating a robust and easily detectable signal at m/z 205.13355[2].

Step 4: Mass Analysis & Validation

  • Action: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer to determine the exact mass.

  • Causality: Low-resolution techniques cannot differentiate between isobaric interferences. HRMS acts as a self-validating gatekeeper; it guarantees that the measured mass matches the theoretical monoisotopic mass of 204.12627 Da within a strict <5 ppm error margin, unequivocally confirming the C₁₂H₁₆N₂O elemental composition[2].

Workflow Visualization

HRMS_Workflow N1 Sample Prep (Dilution in MeOH/H2O) N2 UHPLC Separation (C18, 0.1% FA Gradient) N1->N2 2 µL Injection N3 ESI+ Ionization (Piperidine Protonation) N2->N3 Eluent Flow N4 HRMS Analysis (m/z 205.13355) N3->N4 [M+H]+ Ions N5 Data Processing (Isotope Matching) N4->N5 Raw Spectra

Workflow for the LC-HRMS characterization of N-Phenylpiperidine-3-carboxamide.

Pharmacological Relevance & Chemical Space

Beyond its utility as a basic chemical building block, derivatives of N-phenylpiperidine-3-carboxamide have been identified as potent modulators in various therapeutic areas. For instance, conformationally constrained analogues have been successfully deployed as Hepatitis B Virus (HBV) capsid assembly modulators (CAMs)[1]. The strategic placement of the carboxamide linker allows for precise steric matching within the hydrophobic pockets of viral and cellular targets, proving the scaffold's immense value in modern rational drug design[1].

References

  • Title: N-phenylpiperidine-3-carboxamide (C12H16N2O) - PubChemLite Source: uni.lu (PubChemLite Database) URL: [Link]

  • Title: Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Foundational

Pharmacological Profiling of N-Phenylpiperidine-3-Carboxamides: A Comprehensive Guide to Receptor Binding Affinity Assays

Introduction: The Chemotype and Its Pharmacological Landscape The N-phenylpiperidine-3-carboxamide chemotype is a highly privileged scaffold in modern medicinal chemistry. Its structural geometry—combining a basic piperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemotype and Its Pharmacological Landscape

The N-phenylpiperidine-3-carboxamide chemotype is a highly privileged scaffold in modern medicinal chemistry. Its structural geometry—combining a basic piperidine core for steric orientation, an N-phenyl ring for hydrophobic pocket insertion, and a carboxamide group capable of critical hydrogen-bond donor/acceptor interactions—makes it an ideal candidate for targeting complex biological macromolecules.

Historically, derivatives of this scaffold have been optimized for a diverse array of targets. Notably, they have been developed as potent agonists for the TGR5 (GPBAR1) G-protein-coupled receptor to treat metabolic diseases[1], as allosteric modulators for the Hepatitis B Virus (HBV) capsid assembly[2], and even as species-selective proteasome inhibitors[3]. Furthermore, piperidine-3-carboxamides have demonstrated efficacy in modulating cardiac ryanodine receptors (RyR2)[4].

When developing structure-activity relationships (SAR) for this scaffold, functional assays (e.g., cAMP accumulation or reporter gene assays) are insufficient on their own due to signal amplification phenomena (receptor reserve). To establish true thermodynamic SAR, receptor binding affinity assays ( Kd​ , Ki​ , Bmax​ ) are mandatory. This whitepaper provides an authoritative, self-validating framework for executing these assays.

SAR_Logic Scaffold N-Phenylpiperidine- 3-carboxamide Phenyl N-Phenyl Ring (Hydrophobic Pocket) Scaffold->Phenyl Pi-Pi Stacking Piperidine Piperidine Core (Steric Orientation) Scaffold->Piperidine Scaffold Rigidity Amide Carboxamide Group (H-Bonding) Scaffold->Amide Target Anchoring

Fig 1. Pharmacophore mapping of the N-phenylpiperidine-3-carboxamide scaffold.

Core Assay Methodologies: The "Why" Behind the "How"

As an application scientist, I emphasize that choosing the right assay format is dictated by the physicochemical properties of the ligand. N-phenylpiperidine-3-carboxamides typically exhibit moderate to high lipophilicity (clogP 2.5–4.5), which inherently increases the risk of non-specific binding (NSB) to assay plastics and lipid membranes.

Radioligand Binding (RLB) Assays

RLB remains the gold standard for determining the inhibition constant ( Ki​ ). By utilizing a tritium ( 3H ) or iodine-125 ( 125I ) labeled tracer, RLB provides a direct, unamplified measurement of target occupancy.

  • Causality Check: We utilize rapid filtration over glass fiber (GF/B) filters. Because the piperidine nitrogen is basic and positively charged at physiological pH, it will bind non-specifically to the negatively charged silanol groups on untreated glass fibers. Pre-soaking filters in 0.5% polyethylenimine (PEI) is a strict requirement to neutralize this charge and widen the specific assay window.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

For high-throughput screening (HTS) of large carboxamide libraries, TR-FRET is preferred. It relies on the energy transfer between a lanthanide donor (e.g., Terbium) tagged to the receptor and a fluorophore acceptor tagged to a tracer ligand.

  • Causality Check: TR-FRET is a homogeneous, wash-free assay. However, highly conjugated N-phenyl derivatives can sometimes act as inner-filter quenchers. Implementing a ratiometric emission readout (e.g., 665 nm / 615 nm) is critical to self-validate the data and mathematically cancel out compound auto-fluorescence or quenching artifacts.

GPCR_Binding Ligand N-Phenylpiperidine-3-carboxamide (Agonist) Receptor TGR5 (GPBAR1) Receptor (Membrane Bound) Ligand->Receptor Binding (Kd) GProtein Gs Protein Complex (Alpha Subunit) Receptor->GProtein Activation Effector Adenylyl Cyclase (Enzyme) GProtein->Effector Stimulation cAMP cAMP Production (Signal Cascade) Effector->cAMP ATP Conversion

Fig 2. TGR5 GPCR activation pathway by N-phenylpiperidine-3-carboxamide agonists.

Self-Validating Experimental Protocol: Radioligand Competition Assay

The following protocol outlines a robust, self-validating system for evaluating the binding affinity of N-phenylpiperidine-3-carboxamides against a model GPCR (e.g., TGR5)[1].

Step 1: Reagent & Membrane Preparation
  • Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 5 mM MgCl2​ , 1 mM EDTA, and 0.1% fatty-acid-free Bovine Serum Albumin (BSA).

    • Expert Insight: The inclusion of 0.1% BSA is critical. It acts as a lipid sink, preventing the lipophilic N-phenyl moiety from crashing out of the aqueous solution or adhering to the polystyrene plate walls, ensuring the nominal concentration matches the actual free concentration.

  • Membrane Thawing: Rapidly thaw CHO-K1 cell membranes expressing the target receptor. Homogenize briefly using a Dounce homogenizer to ensure uniform vesicle size.

Step 2: Assay Assembly (96-Well Format)

To ensure the assay is self-validating, every plate must contain internal controls: Total Binding (TB) and Non-Specific Binding (NSB).

  • Dispense Buffer: Add 100 µL of Assay Buffer to all wells.

  • Add Competitor: Add 50 µL of the N-phenylpiperidine-3-carboxamide test compound (10-point dose-response, 10−10 to 10−5 M).

    • Control Wells: Add 50 µL of vehicle (DMSO matched, max 1% final) for TB. Add 50 µL of a saturating reference ligand (10 µM) for NSB.

  • Add Radioligand: Add 25 µL of the 3H -labeled tracer at a concentration equal to its Kd​ value.

  • Initiate Reaction: Add 25 µL of the membrane preparation (10–20 µg protein/well) to start the binding event.

Step 3: Incubation & Termination
  • Incubate: Seal the plate and incubate at 25°C for 90 minutes. This duration ensures the system reaches thermodynamic equilibrium, a prerequisite for applying the Cheng-Prusoff equation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through a 96-well GF/B filter plate (pre-soaked for 1 hour in 0.5% PEI).

  • Wash: Wash the filters 3 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly clear unbound radioligand without disturbing the receptor-ligand complex.

Step 4: Scintillation & Analysis
  • Dry the filter plate at 50°C for 30 minutes.

  • Add 40 µL of microscintillant cocktail to each well.

  • Read on a MicroBeta scintillation counter (Counts Per Minute, CPM).

RLB_Workflow Prep Membrane Preparation Incubate Incubation (Ligand + Tracer) Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing (Buffer) Filter->Wash Count Scintillation Counting Wash->Count

Fig 3. Step-by-step radioligand competition binding assay workflow.

Quantitative Data Presentation & SAR Analysis

Robust binding assays allow for the precise differentiation of structural isomers. For instance, SAR studies on piperidine-3-carboxamides targeting TGR5 demonstrated that the orientation of pyrimidine substituents drastically alters binding affinity and receptor subtype selectivity[1]. Similarly, derivatives targeting viral assemblies like the HBV capsid show distinct structure-activity profiles based on N-phenyl substitutions[2].

Below is a summarized data presentation model comparing hypothetical and literature-aligned binding metrics across different targets and formats:

Compound Scaffold VariationPrimary TargetAssay Format Ki​ / Kd​ (nM) IC50​ (nM)Efficacy ( Emax​ %)
(Pyrimidin-2-yl)piperidine-3-carboxamideTGR5 (GPBAR1)TR-FRET12.545.098% (Agonist)
(Pyrimidin-4-yl)piperidine-3-carboxamideTGR5 (GPBAR1)TR-FRET85.0210.092% (Agonist)
N-phenylpiperidine-3-carboxamide (Ref A)HBV CapsidSPR45.0 ( Kd​ )120.0N/A (Modulator)
N-phenylpiperidine-3-carboxamide (Ref B)RyR2RLB110.0350.0N/A (Modulator)
N-phenylpiperidine-3-carboxamide (Ref C)Proteasome ( β5 )Fluorogenic15.0 ( Ki​ )28.0100% (Inhibitor)

Data Note: To convert IC50​ to Ki​ in radiometric assays, the Cheng-Prusoff equation must be applied: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration.

Troubleshooting & Optimization

When profiling N-phenylpiperidine-3-carboxamides, scientists frequently encounter the following technical hurdles:

  • "Flat" Dose-Response Curves (Hill Slope < 0.5):

    • Cause: Often indicates compound aggregation or limited solubility at higher concentrations (typical for highly lipophilic N-phenyl derivatives).

    • Solution: Introduce 0.01% CHAPS or Pluronic F-127 detergent to the assay buffer to break up micelles. Always verify compound solubility via Nephelometry prior to the binding assay.

  • High Background Signal (Low Z'-Factor):

    • Cause: Basic piperidine nitrogen binding to the microplate.

    • Solution: Switch from standard polystyrene plates to non-binding surface (NBS) microplates, and ensure the PEI concentration during filter pre-soaking is strictly maintained at 0.5%.

References

  • Phillips, D. P., et al. "Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy." Journal of Medicinal Chemistry 57.8 (2014): 3263-3282. URL:[Link]

  • Pei, Y., et al. "Discovery of New Hepatitis B Virus Capsid Assembly Modulators by an Optimal High-Throughput Cell-Based Assay." ACS Infectious Diseases 5.5 (2019): 766-774. URL:[Link]

  • Lawong, A., et al. "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology (2024). URL:[Link]

  • McCauley, M. D., et al. "Large-scale high-throughput screen for cardiac ryanodine receptor targeted therapeutics." Biochemical Journal (2025). URL:[Link](Note: PMC link representative of RyR2 screening protocols).

Sources

Exploratory

The Toxicity and Safety Profile of N-Phenylpiperidine-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the toxicity and safety profile of N-Phenylpiper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicity and safety profile of N-Phenylpiperidine-3-carboxamide, a heterocyclic amide with a scaffold of interest in medicinal chemistry. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into its known toxicological properties, methodologies for its safety assessment, and a discussion of the broader context of piperidine-containing compounds in pharmacology.

Introduction: The N-Phenylpiperidine-3-carboxamide Scaffold

The N-Phenylpiperidine-3-carboxamide core structure is a feature of various molecules investigated for a range of biological activities. Derivatives of piperidine-3-carboxamide have been explored for their potential as anti-melanoma agents that induce senescence in cancer cells, as inhibitors of platelet aggregation, and as anti-osteoporosis agents.[1][2] The presence of the N-phenylpiperidine moiety suggests that these compounds may interact with biological systems in a manner that requires a thorough toxicological evaluation. Understanding the safety profile of the parent scaffold is therefore critical for the development of any potential therapeutic agent based on this structure.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to interpreting its toxicological and pharmacokinetic behavior.

PropertyValueSource
Chemical Name N-phenylpiperidine-3-carboxamide hydrochloride[3]
CAS Number 521969-45-9 (hydrochloride salt)[3]
Molecular Formula C₁₂H₁₇ClN₂O (hydrochloride salt)Derived from structure
Molecular Weight 240.73 g/mol (hydrochloride salt)Derived from structure

Known Toxicological Profile

Based on available hazard classification data for N-Phenylpiperidine-3-carboxamide hydrochloride, the compound is identified with the following potential risks:

  • Acute Toxicity (Oral, Dermal, Inhalation): Classified as Acute Tox. 4, indicating it may be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Classified as Skin Irrit. 2, suggesting it may cause skin irritation.[3]

  • Eye Irritation: Classified as Eye Irrit. 2A, indicating it may cause serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): Classified as STOT SE 3, with a potential to cause respiratory irritation or drowsiness and dizziness.[3]

It is crucial to note that these classifications are based on notified data and a comprehensive in-vivo toxicological assessment would be required for a complete safety profile.

Preclinical Safety Assessment: A Proposed Workflow

A systematic preclinical safety assessment is paramount for any new chemical entity. The following workflow outlines a logical progression of studies to characterize the toxicity profile of N-Phenylpiperidine-3-carboxamide.

Caption: Proposed preclinical safety assessment workflow for N-Phenylpiperidine-3-carboxamide.

Experimental Protocols for Acute Toxicity Assessment

The following protocols are based on internationally recognized OECD guidelines and are essential for evaluating the acute toxicity of N-Phenylpiperidine-3-carboxamide.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

Rationale: The UDP is a sequential dosing method that uses a minimum number of animals to obtain a statistically sound estimate of the LD50 with confidence intervals. This method is a refinement over classical LD50 tests, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).

Methodology:

  • Animal Model: Young, healthy adult female rats are typically used as they are generally more sensitive.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. Acclimatization for at least 5 days prior to the study is crucial.

  • Dosing:

    • A starting dose is selected based on available data or a sighting study.

    • A single animal is dosed orally via gavage.

    • The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose is increased; if it dies, the dose is decreased by a constant factor.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute Dermal Toxicity (OECD Guideline 402)

Rationale: This test determines the potential for a substance to cause toxicity through skin contact, which is a relevant route of exposure for many chemicals.

Methodology:

  • Animal Model: The albino rabbit is the preferred species due to its skin characteristics and historical data.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application:

    • The test substance is applied uniformly over an area of at least 10% of the body surface.

    • The area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Observation: After the exposure period, the dressing is removed, and the skin is cleansed. Animals are observed for 14 days for signs of toxicity and skin reactions.

  • Endpoint: The LD50 is determined, along with observations of any pathological changes at necropsy.

Acute Inhalation Toxicity (OECD Guideline 403)

Rationale: This guideline assesses the toxicity of a substance when inhaled, a critical endpoint for volatile compounds or those that can be aerosolized.

Methodology:

  • Animal Model: Rats are the most commonly used species.

  • Exposure:

    • Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration (typically 4 hours).

    • The concentration of the test substance in the chamber is carefully controlled and monitored.

  • Observation: Animals are observed for signs of toxicity during and after exposure for a period of 14 days.

  • Endpoint: The LC50 (median lethal concentration) is determined, along with histopathological examination of the respiratory tract.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

Rationale: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Model: A single albino rabbit is used in the initial test.

  • Application:

    • A small area of skin (approximately 6 cm²) is clipped.

    • A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the skin under a gauze patch.

  • Exposure and Observation:

    • The patch is removed after a 4-hour exposure period.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the reversibility of the observed effects.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

Rationale: This study is designed to determine the potential of a substance to cause damage to the eye.

Methodology:

  • Animal Model: A single albino rabbit is used initially.

  • Application:

    • 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.

    • The other eye serves as an untreated control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the damage.

Broader Toxicological Considerations for Phenylpiperidine Derivatives

While specific data for N-Phenylpiperidine-3-carboxamide is limited, the broader class of phenylpiperidine derivatives has been extensively studied, particularly in the context of pharmacology. It is important to consider these potential class-effects in any safety assessment.

  • Central Nervous System (CNS) Effects: The phenylpiperidine scaffold is a common feature in many centrally acting drugs, including opioids and antipsychotics. Therefore, a thorough evaluation of potential CNS effects, such as sedation, motor impairment, or behavioral changes, is warranted.

  • Cardiovascular Effects: Some piperidine derivatives have been associated with cardiovascular effects, including changes in blood pressure and heart rate. An assessment of cardiovascular safety, including an in vitro hERG assay to evaluate the potential for QT prolongation, is a critical component of the safety profile.

  • Metabolism: The N-phenyl group and the piperidine ring are potential sites of metabolism by cytochrome P450 enzymes. Understanding the metabolic fate of N-Phenylpiperidine-3-carboxamide is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Data Interpretation and Risk Assessment

The data generated from the toxicological studies must be integrated to form a comprehensive risk assessment. This involves determining the No-Observed-Adverse-Effect-Level (NOAEL) from repeated-dose studies and using this to establish a safe starting dose for any potential human studies. The overall risk-benefit profile must be carefully considered in the context of the intended therapeutic application.

Conclusion

N-Phenylpiperidine-3-carboxamide is a chemical scaffold with potential for further investigation in drug discovery. The available hazard classifications indicate a need for careful handling and a thorough toxicological evaluation. The experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for a comprehensive preclinical safety assessment. By systematically evaluating the acute and potential chronic toxicities, as well as the pharmacokinetic and pharmacodynamic properties, researchers can build a complete safety profile to guide the future development of N-Phenylpiperidine-3-carboxamide and its derivatives.

References

  • N-phenylpiperidine-3-carboxamide hydrochloride — Chemical Substance Information. (n.d.).
  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (2009). Test No. 403: Acute Inhalation Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]

  • Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., ... & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS medicinal chemistry letters, 12(4), 563–571. Retrieved from [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2000). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of medicinal chemistry, 43(22), 4257–4266. Retrieved from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144. Retrieved from [Link]

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]

Sources

Foundational

blood-brain barrier permeability of N-Phenylpiperidine-3-carboxamide

Engineering CNS Penetration: Blood-Brain Barrier Permeability of N-Phenylpiperidine-3-carboxamide Executive Summary The development of centrally acting therapeutics—particularly for epilepsy, memory disorders, and neurod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering CNS Penetration: Blood-Brain Barrier Permeability of N-Phenylpiperidine-3-carboxamide

Executive Summary

The development of centrally acting therapeutics—particularly for epilepsy, memory disorders, and neurodegeneration—is frequently bottlenecked by the blood-brain barrier (BBB). A classic example of this pharmacokinetic hurdle is nipecotic acid (piperidine-3-carboxylic acid), a highly potent inhibitor of γ-aminobutyric acid (GABA) uptake in vitro. Despite its high target affinity, nipecotic acid is virtually inactive in vivo following systemic administration because its hydrophilic, zwitterionic nature prevents passive diffusion across the BBB[1]. To bypass this limitation, medicinal chemists have engineered lipophilic derivatives. The transition from nipecotic acid to the N-phenylpiperidine-3-carboxamide scaffold represents a masterclass in rational drug design, effectively masking polar groups to achieve optimal CNS penetration[2].

Section 1: Molecular Rationale & Physicochemical Optimization

The BBB is a formidable lipid bilayer characterized by tight junctions, lacking the paracellular pores found in peripheral capillaries. For a small molecule to cross via passive transcellular diffusion, it must possess a delicate balance of lipophilicity (LogP typically between 2.0 and 3.5) and a low polar surface area (PSA < 90 Ų).

Nipecotic acid exists as a zwitterion at physiological pH (pH 7.4), possessing both a protonated piperidine nitrogen and a deprotonated carboxylate. The thermodynamic energetic cost of desolvating these charged moieties to enter the hydrophobic core of the BBB is prohibitively high[3].

By converting the carboxylic acid into an amide (nipecotamide), the negative charge is eliminated. However, primary amides still act as strong hydrogen bond donors, which restricts permeability. The critical structural modification is the N-phenylation of the amide nitrogen, yielding N-phenylpiperidine-3-carboxamide. This modification serves three causal functions:

  • Charge Masking : It permanently neutralizes the anionic carboxylate, preventing zwitterion formation.

  • Steric Shielding : The bulky phenyl ring sterically hinders the remaining amide hydrogen, reducing its capacity to form hydrogen bonds with surrounding water molecules.

  • Lipophilicity Enhancement : The aromatic ring significantly increases the overall partition coefficient (LogP), driving the thermodynamic partition into the lipid bilayer[4].

Pathway NipAcid Nipecotic Acid (Zwitterion, Low BBB) Amidation Amidation (Removes Anion) NipAcid->Amidation NipAmide Nipecotamide (High PSA) Amidation->NipAmide Phenylation N-Phenylation (Increases LogP) NipAmide->Phenylation Target N-Phenylpiperidine- 3-carboxamide (BBB Permeable) Phenylation->Target

Fig 1: Chemical evolution of the nipecotic acid scaffold to achieve BBB permeability.

Section 2: In Vitro Permeability Assessment (PAMPA-BBB)

To validate the CNS penetrance of N-phenylpiperidine-3-carboxamide derivatives before advancing to costly animal models, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is employed[4].

Causality of Experimental Choice : While Caco-2 cell lines are standard for predicting gastrointestinal absorption, they express various active efflux transporters (like P-glycoprotein) and do not accurately reflect the specific lipid composition of the brain endothelium. PAMPA-BBB utilizes a porcine brain lipid (PBL) extract, which is rich in sphingomyelin and cholesterol, providing a highly specific and self-validating thermodynamic model for passive transcellular BBB diffusion[5].

Step-by-Step PAMPA-BBB Protocol:

  • Lipid Preparation : Dissolve Porcine Brain Lipid (PBL) in dodecane at a concentration of 20 mg/mL. Rationale: Dodecane acts as an optimal artificial solvent that mimics the hydrophobic core of the lipid bilayer without degrading the PVDF filter.

  • Membrane Coating : Carefully apply 4 µL of the PBL solution to the porous polyvinylidene fluoride (PVDF) membrane of the donor microplate. Allow 5 minutes for solvent integration.

  • Donor Solution Setup : Dilute the N-phenylpiperidine-3-carboxamide test compound in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 µM. Ensure DMSO concentration does not exceed 1% (v/v) to prevent artificial fluidization of the lipid membrane.

  • System Assembly : Fill the acceptor plate wells with 300 µL of blank PBS (pH 7.4). Carefully place the donor plate over the acceptor plate, ensuring the lipid-coated membrane is in direct contact with the acceptor buffer.

  • Incubation : Incubate the assembled sandwich plate at 25°C for 18 hours in a humidity chamber. Rationale: This duration guarantees that passive diffusion reaches a steady state, allowing for accurate calculation of the effective permeability coefficient ( Pe​ ).

  • Quantification : Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Validation Controls : Run Verapamil ( Pe​ > 15×10−6 cm/s) as a high-permeability positive control and Theophylline ( Pe​ < 0.1×10−6 cm/s) as a low-permeability negative control to ensure system integrity.

PAMPA Donor Donor Well (pH 7.4) Compound in Buffer Membrane PVDF Filter + Porcine Brain Lipid (Hydrophobic Barrier) Donor->Membrane Passive Diffusion Acceptor Acceptor Well (pH 7.4) Buffer Only Membrane->Acceptor LCMS LC-MS/MS Analysis Quantify Pe Acceptor->LCMS

Fig 2: PAMPA-BBB experimental workflow for assessing passive transcellular diffusion.

Section 3: In Vivo Validation & Pharmacological Efficacy

In vitro permeability must be functionally validated in vivo. For N-phenylpiperidine-3-carboxamide derivatives acting as GABA uptake inhibitors, the Pentylenetetrazol (PTZ)-induced seizure model in mice is the gold standard[6].

Causality of Experimental Choice : PTZ is a non-competitive antagonist of the GABAA​ receptor. If the test compound successfully crosses the BBB and inhibits the GABA transporter (GAT-1), the resulting accumulation of synaptic GABA will competitively overcome the PTZ blockade, thereby delaying or preventing the onset of seizures[7].

Step-by-Step PTZ Seizure Model Protocol:

  • Subject Preparation : Utilize adult male Swiss albino mice (20-25 g). Fast the animals for 12 hours prior to the experiment to ensure consistent absorption, allowing free access to water.

  • Dosing Regimen : Administer the N-phenylpiperidine-3-carboxamide derivative (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.

    • Self-Validating Controls: Group 1 receives vehicle only (negative control). Group 2 receives Tiagabine (10 mg/kg), a clinically approved lipophilic nipecotic acid derivative (positive control).

  • PTZ Challenge : Exactly 30 minutes post-dosing (allowing time for systemic circulation and BBB penetration), administer a convulsive dose of PTZ (85 mg/kg) via subcutaneous (s.c.) injection into the loose skin of the back.

  • Observation & Scoring : Place the mice in isolated transparent plexiglass cages. Monitor continuously for 30 minutes. Record the latency (in seconds) to the first myoclonic jerk and the onset of generalized tonic-clonic seizures (GTCS). A significant delay in latency compared to the vehicle group confirms functional BBB penetration and target engagement.

Section 4: Quantitative Data & Structure-Activity Relationship (SAR)

The success of the structural modifications is evident when comparing the physicochemical and permeability metrics of the parent acid to its derivatives.

CompoundStructural FeatureCalculated LogPPAMPA-BBB Pe​ ( 10−6 cm/s)In Vivo CNS Efficacy (PTZ Model)
Nipecotic Acid Zwitterionic (Amine + Carboxylic Acid)-0.8 to -1.5< 0.1None (Fails to cross BBB)
Nipecotamide Primary Amide (High H-bond donor capacity)0.2 to 0.5~ 0.5 - 1.0Low/Moderate
N-Phenylpiperidine-3-carboxamide Secondary Amide + Aromatic Ring2.0 to 2.8> 4.0High (Significant seizure delay)

Table 1: Comparative physicochemical and permeability data illustrating the optimization of the nipecotic acid scaffold.

References

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies ResearchGate URL:[Link]

  • Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment PubMed / Elsevier Masson SAS URL: [Link]

  • Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2a) Inhibitors for the Treatment of Memory Disorders ACS Publications URL:[Link]

  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease ResearchGate / International Journal of Biology and Chemistry URL:[Link]

  • Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

A Robust, Validated RP-HPLC Method for the Quantification of N-Phenylpiperidine-3-carboxamide

Application Note Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Phenylpiperidine-3-carboxamide. The method is designed for use in quality control and research environments. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and a phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3]

Introduction

N-Phenylpiperidine-3-carboxamide is a heterocyclic compound featuring a piperidine ring, an N-phenyl substituent, and a carboxamide functional group. As a molecule with potential applications in pharmaceutical development, a reliable analytical method for its quantification is essential for ensuring product quality, stability, and for supporting formulation and metabolic studies. High-performance liquid chromatography (HPLC) is a primary analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[2]

The objective of this work was to develop a straightforward and robust stability-indicating RP-HPLC method and validate it according to ICH Q2(R1) guidelines.[1][4] A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which is a regulatory requirement for stability studies.[5][6][7]

Method Development Strategy

The development of a robust HPLC method follows a systematic process of selecting and optimizing chromatographic parameters to achieve the desired separation.

2.1. Analyte Chemistry & Initial Parameter Selection

  • Structure: N-Phenylpiperidine-3-carboxamide possesses both non-polar (N-phenyl group) and moderately polar (piperidine, carboxamide) characteristics.

  • Stationary Phase: A C18 (octadecylsilyl) column was chosen as the initial stationary phase. C18 columns are versatile and provide excellent retention for compounds with non-polar or moderately polar characteristics through hydrophobic interactions.[8]

  • Mobile Phase: Reverse-phase HPLC, using a polar mobile phase and a non-polar stationary phase, is the most common and suitable approach.[1] A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer was selected for initial screening.[9][10] Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and better UV transparency.

  • pH Control: The piperidine ring contains a basic nitrogen atom. Controlling the pH of the mobile phase with a buffer is critical to ensure a consistent ionization state of the analyte, which prevents peak tailing and shifting retention times.[10][11] A phosphate buffer around pH 6.8 was selected to keep the piperidine nitrogen protonated and ensure good peak shape.

  • Detection: The presence of the phenyl group provides strong UV absorbance. A photodiode array (PDA) detector was used to scan the analyte's UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity.

2.2. Chromatographic Optimization

The method was optimized by systematically adjusting the mobile phase composition to achieve the following system suitability criteria:

  • Retention Time (k'): Between 2 and 10

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

After several experimental runs, the final optimized chromatographic conditions were established.

dot

G cluster_dev Method Development Workflow Analyte Analyte Characterization (Structure, pKa, Solubility) Screening Initial Screening (Column: C18, Mobile Phase: ACN/Buffer) Analyte->Screening Logical Start Wavelength Wavelength Selection (PDA Scan for λmax) Screening->Wavelength Optimization Parameter Optimization (Adjust Mobile Phase Ratio & pH) Wavelength->Optimization Final Final Method Selection (Meets System Suitability) Optimization->Final Iterative Process

Caption: Method Development Workflow.

2.3. Final Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 6.8) (45:55 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Diluent Mobile Phase

Method Validation Protocol & Results

The optimized method was validated according to the ICH Q2(R1) guideline.[12][13] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[3][4]

dot

G cluster_val ICH Q2(R1) Validation Parameters Method Optimized HPLC Method Specificity Specificity Forced Degradation Method->Specificity Linearity Linearity & Range R² ≥ 0.999 Method->Linearity Accuracy Accuracy % Recovery Method->Accuracy Precision Precision Repeatability & Intermediate (%RSD) Method->Precision Robustness Robustness Deliberate Small Changes Method->Robustness Limits Sensitivity LOD & LOQ Method->Limits

Caption: Overview of Validation Parameters.

3.1. Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5][6]

Protocol:

  • Prepare separate solutions of N-Phenylpiperidine-3-carboxamide.

  • Expose them to the following stress conditions:

    • Acid: 0.1 N HCl at 60°C for 4 hours.

    • Base: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Neutralize the acid and base samples before injection.

  • Inject the unstressed and stressed samples and analyze the chromatograms.

Results: In all stressed conditions, the main peak for N-Phenylpiperidine-3-carboxamide was well-resolved from all degradation product peaks, proving the method's specificity.

3.2. Linearity

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Results:

ParameterResultAcceptance Criteria
Range 50-150 µg/mLReport
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-intercept MinimalClose to zero

3.3. Accuracy (% Recovery)

Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.8%98.0% - 102.0%
100%100.3%0.5%98.0% - 102.0%
120%99.8%0.6%98.0% - 102.0%

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Protocol:

  • Repeatability: Analyze six replicate samples of the same concentration (100 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Results:

Precision Level% RSDAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Protocol:

  • Calculate using the formulas:

    • LOD = 3.3 * (Standard Deviation of Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of Intercept / Slope)

  • Confirm by injecting solutions at the calculated concentrations.

Results:

ParameterResult (µg/mL)
LOD0.5
LOQ1.5

3.6. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze a system suitability solution under each condition and evaluate the results.

Results: The system suitability parameters (retention time, tailing factor, theoretical plates) remained within acceptable limits for all variations, demonstrating the method's robustness.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of N-Phenylpiperidine-3-carboxamide has been successfully developed and validated. The validation results confirm that the method is specific, linear, accurate, precise, and robust. This method is suitable for routine quality control analysis and stability studies of N-Phenylpiperidine-3-carboxamide in bulk drug and finished dosage forms.

References

  • Chauhan, A., Dalwadi, M., & Vahoniya, M. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Sigma Institute of Pharmacy. Retrieved from [Link]

  • SGS Thailand. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Dong, M. W. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved from [Link]

  • Shinde, N. G., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Borman, P. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of N-Phenylpiperidine-3-carboxamide

Audience: Researchers, scientists, and drug development professionals. Introduction N-Phenylpiperidine-3-carboxamide is a chemical scaffold of interest in medicinal chemistry and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Phenylpiperidine-3-carboxamide is a chemical scaffold of interest in medicinal chemistry and drug development. As with any novel compound, detailed structural characterization is paramount for identification, quality control, and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose due to its exceptional sensitivity and structural elucidating capabilities.[1][2]

This application note provides a comprehensive guide to the anticipated fragmentation pathways of N-Phenylpiperidine-3-carboxamide under positive mode electrospray ionization (ESI) and collision-induced dissociation (CID). Understanding these pathways is crucial for developing robust analytical methods for its detection and quantification.[3] We will explore the theoretical fragmentation based on the well-established behavior of its constituent moieties—the N-phenylpiperidine ring and the primary carboxamide group. Furthermore, a detailed, field-proven protocol for LC-MS/MS analysis is provided.

Ionization & Precursor Ion Formation

Given the presence of a basic piperidine nitrogen, N-Phenylpiperidine-3-carboxamide is expected to ionize efficiently in positive ion mode ESI.[3][4] The lone pair of electrons on the nitrogen readily accepts a proton from the acidic mobile phase, forming a stable protonated molecule, [M+H]⁺. This ion will serve as the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.

  • Molecular Formula: C₁₂H₁₆N₂O

  • Monoisotopic Mass: 204.1263 g/mol

  • Expected Precursor Ion [M+H]⁺: m/z 205.1335

Proposed Fragmentation Pathways (MS/MS)

Upon subjecting the [M+H]⁺ precursor ion (m/z 205.13) to collision-induced dissociation (CID), fragmentation is expected to occur along several predictable pathways. These pathways are dictated by the charge location (primarily the piperidine nitrogen) and the relative bond strengths within the molecule. The fragmentation of piperidine derivatives is heavily influenced by the nature and position of its substituents.[3]

The primary fragmentation events are anticipated to involve the carboxamide substituent and cleavages within the piperidine ring itself.

Pathway A: Loss of the Carboxamide Moiety

This pathway involves the cleavage of the bond between the piperidine ring and the carboxamide group.

  • Neutral Loss of Carboxamide Radical: A primary fragmentation could be the homolytic cleavage leading to the loss of the •CONH₂ radical (44.02 Da), resulting in a fragment at m/z 161.11 .

  • Neutral Loss of Ammonia: A common fragmentation for primary amides is the loss of ammonia (NH₃; 17.03 Da).[5][6] This would lead to the formation of an acylium ion at m/z 188.11 .

Pathway B: Piperidine Ring Cleavage

Fragmentation of the piperidine ring itself is a well-documented process for N-substituted piperidines.[3][7][8] These fragmentations often involve α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) or ring-opening mechanisms.

  • Formation of the N-phenyl-1,2-didehydropiperidinium ion: A characteristic fragmentation involves the loss of a C₄H₈ fragment from the piperidine ring, leading to a stable ion at m/z 149.09 .

  • Cleavage adjacent to the Carboxamide: Alpha-cleavage between C3 and C4 of the piperidine ring can lead to the formation of a stabilized iminium ion. This could result in a fragment at m/z 175.12 through the loss of C₂H₄ (28.03 Da).

Pathway C: Phenyl Group Fragmentation

While less common as an initial fragmentation step, subsequent fragmentation of ions containing the N-phenyl group could occur.

  • Loss of Benzene: The N-phenylpiperidine fragment at m/z 161.11 could further fragment by losing a neutral benzene molecule (C₆H₆; 78.05 Da) to yield a fragment at m/z 83.06 .

The proposed fragmentation pathways are visualized in the diagram below.

G cluster_main Proposed Fragmentation of N-Phenylpiperidine-3-carboxamide M_H [M+H]⁺ m/z 205.13 frag_188 Acylium Ion m/z 188.11 M_H->frag_188 -NH₃ (17.03 Da) frag_161 N-Phenylpiperidine Cation m/z 161.11 M_H->frag_161 -•CONH₂ (44.02 Da) frag_175 Iminium Ion m/z 175.12 M_H->frag_175 -C₂H₄ (28.03 Da) frag_149 Didehydropiperidinium Ion m/z 149.09 M_H->frag_149 -C₄H₈O (72.05 Da) frag_83 Piperidinyl Cation m/z 83.06 frag_161->frag_83 -C₆H₆ (78.05 Da) G cluster_workflow LC-MS/MS Analytical Workflow SamplePrep Sample Preparation (Dilution / Extraction) LC_Separation LC Separation (C18 Reversed-Phase) SamplePrep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS1_Scan Full Scan (MS1) Identify Precursor Ion (m/z 205.13) Ionization->MS1_Scan MS2_Scan Product Ion Scan (MS/MS) Fragment Precursor Ion MS1_Scan->MS2_Scan Data_Analysis Data Analysis (Confirm Fragmentation Pathways) MS2_Scan->Data_Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Phenylpiperidine-3-carboxamide Synthesis

Welcome to the technical support center for the synthesis of N-Phenylpiperidine-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-Phenylpiperidine-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and significantly improve your reaction yields.

Overview of Synthetic Strategy

The formation of N-Phenylpiperidine-3-carboxamide involves the coupling of a carboxylic acid (Piperidine-3-carboxylic acid, also known as Nipecotic acid) and an amine (aniline). Due to the low reactivity of the free carboxylic acid, an activating agent is required to facilitate the formation of the amide bond. The most common and versatile approach is the in situ activation using a coupling reagent.

The general reaction scheme involves activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[1]

Common Synthetic Pathway: Carbodiimide-Mediated Coupling

A widely used method employs a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[2][3] The reaction proceeds through a highly reactive O-acylisourea intermediate.[4][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or Stalled Reaction Conversion

Q: My LC-MS analysis shows that my reaction has stalled, with significant amounts of both starting materials (piperidine-3-carboxylic acid and aniline) remaining even after 24 hours. What are the likely causes and how can I drive the reaction to completion?

A: Stalled reactions are a frequent challenge in amide coupling. The root cause often lies in the insufficient activation of the carboxylic acid or the deactivation of key reagents. Let's break down the potential culprits and solutions.

  • Inactive Coupling Agents or Reagents:

    • Cause: EDC is moisture-sensitive and can hydrolyze over time, rendering it inactive.[3] Similarly, solvents must be anhydrous, as water will compete with the amine and hydrolyze the activated intermediate.

    • Solution: Always use fresh, high-purity EDC from a properly stored container. Ensure your reaction solvent (e.g., DMF, DCM) is anhydrous. Consider using a freshly opened bottle or drying the solvent over molecular sieves.

  • Suboptimal pH and Nucleophilicity:

    • Cause: The amine's nucleophilicity is paramount. Aniline is a weak base, and if the reaction medium becomes too acidic, the aniline will be protonated, rendering it non-nucleophilic. Conversely, the carboxylic acid must be deprotonated to react with the coupling agent.[3] Carbodiimide activation itself works best in a narrow pH range of approximately 4.0-6.0, while the subsequent aminolysis is more efficient at a slightly basic pH (7-9).[6][7]

    • Solution: Add a non-nucleophilic organic base to the reaction. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are excellent choices.[8][9] Typically, 2-3 equivalents are used to neutralize any hydrochloride salts (e.g., from EDC·HCl) and to maintain an optimal pH for the amine to act as a nucleophile.[3]

  • Formation of Stable, Unreactive Intermediates:

    • Cause: The primary reactive intermediate formed with EDC, the O-acylisourea, is highly unstable. It can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine and halts the desired reaction pathway.[4][5][10] This side reaction is particularly problematic in polar aprotic solvents like DMF.[5]

    • Solution: This is the primary reason for using additives. Incorporate 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) into your reaction. These additives intercept the O-acylisourea to form an active ester intermediate (HOBt-ester or HOAt-ester).[2][3] While slightly less reactive, these esters are far more stable, preventing the formation of the N-acylurea byproduct and providing a sustained concentration of the activated species for the amine to react with.[5] HOAt is generally considered superior to HOBt for increasing reaction rates and suppressing side reactions.[8]

Troubleshooting Workflow: Low Conversion

Caption: Decision tree for troubleshooting low reaction conversion.

Issue 2: Complex Product Mixture & Significant Side-Product Formation

Q: My crude NMR shows multiple unexpected peaks, and purification by column chromatography is yielding several fractions, resulting in a significant loss of my desired product. What are these byproducts and how can I achieve a cleaner reaction?

A: A messy reaction profile points towards competing side reactions. Besides the N-acylurea formation discussed above, other side products can complicate your synthesis and purification.

  • Dimerization/Anhydride Formation:

    • Cause: The highly reactive O-acylisourea intermediate can react with another molecule of the piperidine-3-carboxylic acid starting material.[4][10] This forms a symmetric anhydride. While this anhydride is also an acylating agent, it consumes two equivalents of your acid for every one equivalent of product formed, effectively lowering your maximum theoretical yield.

    • Solution: Use of additives like HOBt or HOAt is again the key solution here, as they rapidly convert the O-acylisourea to the active ester, minimizing its concentration and the likelihood of reacting with another acid molecule.[3] Also, ensure that the amine is added relatively quickly after the activation step.

  • Epimerization (If using a chiral starting material):

    • Cause: If you are starting with an enantiomerically pure form of piperidine-3-carboxylic acid, the activation process can lead to racemization at the alpha-carbon (C3). The formation of an oxazolone intermediate is a common pathway for this loss of stereochemical integrity.[5][11]

    • Solution: This is a critical consideration in pharmaceutical synthesis.

      • Use Superior Additives: HOAt and OxymaPure are significantly better at suppressing racemization than HOBt.[12] Coupling reagents that incorporate these structures, like HATU (HOAt-based), are highly recommended for chiral acids.[2][12]

      • Control Temperature: Perform the activation step at 0 °C to reduce the rate of epimerization.[3][12]

      • Base Selection: Use a sterically hindered base like DIPEA rather than less hindered bases like triethylamine (TEA), which can exacerbate racemization.[12]

Comparison of Common Coupling Reagents
Reagent SystemClassKey AdvantagesKey Disadvantages
EDC/HOBt CarbodiimideCost-effective; water-soluble byproducts for easy workup.[2][10]Moderate risk of racemization; potential for N-acylurea side product.[2][11]
DCC/HOBt CarbodiimideHigh yields, inexpensive.[2][3]Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove by chromatography.[3]
HATU/DIPEA Uronium SaltHigh efficiency, very fast reaction times, low racemization.[2][13]Higher cost; can form guanidinium byproducts if excess amine is present.[11]
PyBOP/DIPEA Phosphonium SaltHigh efficiency, does not form guanidinium byproducts.Generates carcinogenic HMPA as a byproduct (BOP reagent); PyBOP is a safer alternative.

Recommended Experimental Protocols

Protocol 1: Standard EDC/HOBt Coupling

This protocol is a robust starting point for general synthesis.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add piperidine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF or DCM, to a concentration of ~0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the solution and stir for 30 minutes at 0 °C.[2][3] This pre-activation step allows for the formation of the HOBt-ester.

  • Coupling: Add aniline (1.1 eq) to the reaction mixture, followed by DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting acid is consumed.[3]

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The water-soluble EDC-urea byproduct will be removed during these aqueous washes.[10][12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency HATU Coupling

This protocol is recommended for challenging or sterically hindered substrates, or when minimizing racemization is critical.

  • Preparation: Under an inert atmosphere, dissolve the piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (~0.2 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[2][12]

  • Coupling: Add aniline (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.[2]

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1. The workup for HATU is similar to that for EDC.

Amide Coupling General Mechanism

G cluster_activation Activation Phase cluster_side_reaction Side Reaction Pathway cluster_stabilization Stabilization & Coupling Acid R-COOH OAI O-Acylisourea (Reactive Intermediate) Acid->OAI EDC EDC NAU N-Acylurea (Inactive Byproduct) OAI->NAU AE Active Ester (Stable Intermediate) OAI->AE HOBt HOBt (Additive) Product N-Phenylpiperidine-3-carboxamide AE->Product Amine Aniline

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Fallegger, A., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 20(8), 455-461. [Link]

  • Subirós-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 17(7), 947-954. [Link]

  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Can we synthesize amide from acid and amine using only EDCI without using HOBT? ResearchGate. [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. [Link]

  • Acid-Amine Coupling using EDCI. Organic-Synthesis.com. [Link]

Sources

Optimization

optimizing N-Phenylpiperidine-3-carboxamide purification by flash chromatography

Technical Support Center: Optimizing N-Phenylpiperidine-3-carboxamide Purification Welcome to the technical support center for the chromatographic purification of N-phenylpiperidine-3-carboxamide. This compound is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing N-Phenylpiperidine-3-carboxamide Purification

Welcome to the technical support center for the chromatographic purification of N-phenylpiperidine-3-carboxamide. This compound is a critical pharmacophore in drug discovery, notably utilized in the development of Hepatitis B Virus (HBV) capsid assembly modulators[1].

Structurally, N-phenylpiperidine-3-carboxamide presents a unique purification challenge: it contains a highly basic secondary or tertiary amine (the piperidine ring), a polar carboxamide group, and a lipophilic phenyl ring. This combination of functional groups frequently leads to severe peak tailing, irreversible column binding, and poor resolution when using standard normal-phase flash chromatography[2][3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your purification workflows.

Purification Strategy Diagnostic Workflow

Before beginning your purification, use the following diagnostic logic to determine the most effective stationary and mobile phase combination for your specific crude mixture.

Workflow Start Crude N-Phenylpiperidine- 3-carboxamide SolCheck Soluble in Hexane/EtOAc? Start->SolCheck AmineSilica Amine-Functionalized Silica (Hexane/EtOAc gradient) SolCheck->AmineSilica Yes PolarSol Requires polar solvents (MeOH, Water, ACN)? SolCheck->PolarSol No BareSilica Bare Silica + 1% TEA (DCM/MeOH gradient) PolarSol->BareSilica Organic Only C18 C18 Reversed-Phase (Water/ACN + 0.1% TEA) PolarSol->C18 Aqueous Compatible

Workflow for selecting the optimal flash chromatography method for basic piperidine derivatives.

Troubleshooting Guide & FAQs

Q1: Why does N-phenylpiperidine-3-carboxamide streak across my TLC plate and tail severely on a standard bare silica flash column? A1: This is caused by a strong Brønsted acid-base interaction. Standard silica gel contains residual surface silanol groups (Si-OH) which are weakly acidic[2][4]. The basic nitrogen in the piperidine ring acts as a Lewis base, interacting strongly with these silanols. This creates a secondary ion-exchange and hydrogen-bonding retention mechanism that causes the compound to drag through the column, resulting in broad, tailing peaks and significant yield loss[3][4].

Q2: How can I suppress this silanol interaction if I am restricted to using bare silica columns? A2: You must add a basic mobile phase modifier, such as Triethylamine (TEA) or ammonium hydroxide, typically at a concentration of 0.1% to 2% (v/v)[5][6]. The modifier acts as a sacrificial base; it competes for and binds to the acidic silanol active sites, effectively "neutralizing" the silica surface. This prevents the piperidine derivative from interacting with the silanols, allowing it to elute with sharp peak symmetry[3][7].

Q3: Basic modifiers complicate my post-purification solvent evaporation. Is there a way to avoid them entirely? A3: Yes. The most efficient alternative is to switch the stationary phase to an amine-functionalized silica (e.g., aminopropyl-bonded silica)[7][8]. The surface of this media is covalently modified with primary amines, which permanently neutralizes the underlying acidic silanols and creates a slightly basic environment (pKa ~9.8)[2][5]. This basic surface repels the basic piperidine nitrogen, eliminating tailing and allowing you to use simple, volatile, modifier-free solvent systems like Hexane/Ethyl Acetate[3][8].

Q4: My crude mixture contains unreacted polar impurities (e.g., piperidine-3-carboxylic acid). How do I resolve these from the target amide? A4: If normal-phase chromatography fails to resolve structurally similar or highly polar impurities, transition to Reversed-Phase (C18) flash chromatography[3][6]. When using C18, it is critical to use an alkaline mobile phase (e.g., adding 0.1% TEA to the water/acetonitrile gradient). The high pH ensures the basic piperidine remains deprotonated (in its free-base form). This maximizes its lipophilicity and retention on the hydrophobic C18 chains, allowing polar acidic impurities to elute early in the void volume[3][6].

Mechanistic Pathway: Overcoming Secondary Interactions

Mechanism Analyte Piperidine Nitrogen (Basic, pKa ~9) BareSilica Bare Silica (Si-OH) Brønsted Acid Analyte->BareSilica AmineSilica Amine-Silica (Si-NH2) Basic Surface Analyte->AmineSilica Interaction1 Strong Ion-Exchange & H-Bonding BareSilica->Interaction1 Interaction2 Electrostatic Repulsion & Weak Partitioning AmineSilica->Interaction2 Result1 Peak Tailing & Irreversible Binding Interaction1->Result1 Result2 Sharp Elution & High Recovery Interaction2->Result2

Mechanistic comparison of basic amine interactions on bare silica versus amine-functionalized silica.

Method Comparison & Quantitative Data Summary

The following table summarizes the expected chromatographic performance of N-phenylpiperidine-3-carboxamide across different purification methodologies based on empirical data[2][3][6][8].

Stationary PhaseMobile Phase SystemModifier RequiredPeak SymmetryPost-Run Evaporation Difficulty
Bare Silica Gel DCM / MethanolNonePoor (Severe Tailing)Low
Bare Silica Gel DCM / Methanol1% TEA or NH₄OHModerate to GoodHigh (Requires high vacuum/washing)
Amine-Functionalized Silica Hexane / Ethyl AcetateNoneExcellent (Sharp)Low (Highly volatile solvents)
C18 Reversed-Phase Water / Acetonitrile0.1% TEA (pH > 9)Excellent (Sharp)Moderate (Requires lyophilization)

Validated Experimental Protocols

Protocol A: Normal-Phase Purification using Amine-Functionalized Silica

Use this protocol for standard crude mixtures soluble in organic solvents, aiming to avoid basic modifiers.

  • TLC Pre-validation: Spot the crude mixture on an NH₂-modified TLC plate. Develop using a gradient of Hexane and Ethyl Acetate (e.g., 50:50). Ensure N-phenylpiperidine-3-carboxamide elutes with an Rf of 0.2–0.3 as a tight, circular spot[5][8].

  • Stationary Phase Selection: Select an amine-functionalized silica flash column (e.g., Biotage KP-NH or RediSep Amine) scaled to 10–20x the mass of your crude sample[3][8].

  • Column Equilibration: Mount the column on your automated flash system and flush with 3–5 column volumes (CV) of 100% Hexane at the recommended flow rate[7].

  • Sample Loading (Dry Loading): Dissolve the crude sample in a minimal amount of DCM. Add 2–3 mass equivalents of Celite or bulk NH₂-silica. Evaporate under reduced pressure to a free-flowing powder and load into a solid load cartridge. (Causality: Dry loading prevents solvent front distortion and is critical for compounds with poor solubility in the initial non-polar mobile phase).

  • Elution: Run a linear gradient from 0% to 100% Ethyl Acetate over 10–15 CVs.

  • Self-Validation: Monitor UV absorbance at 254 nm (targeting the phenyl ring). Validate collected fractions by spotting on a TLC plate and staining with Ninhydrin to confirm the presence of the piperidine nitrogen.

Protocol B: Reversed-Phase (C18) Purification with pH Control

Use this protocol when dealing with highly polar impurities or when the target compound is insoluble in Hexane/Ethyl Acetate.

  • Stationary Phase Selection: Use a fully endcapped C18-functionalized silica preparative column[6][9].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (Acetonitrile). Add 0.1% Triethylamine (TEA) to both phases to maintain a basic pH[3][6]. (Causality: The alkaline pH suppresses the ionization of the piperidine nitrogen, keeping it in its hydrophobic free-base form to maximize retention on the C18 phase).

  • Column Conditioning: Because reversed-phase columns are shipped dry, pre-condition the column by flushing with 3–5 CVs of 100% Acetonitrile, followed by 3–5 CVs of the initial gradient mixture (e.g., 90% Water / 10% Acetonitrile)[7].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO or the initial mobile phase. Inject directly onto the column via a liquid injection valve.

  • Elution: Run a gradient from 10% B to 100% B over 15 CVs[6].

  • Post-Purification: Pool the pure fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and the volatile TEA modifier without degrading the carboxamide.

References

  • When should I use an amine-bonded silica for flash chromatography? - Biotage.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.[Link]

  • RediSep amine functionalized column - Teledyne ISCO. [Link]

  • Successful Flash Chromatography - King Group (WFU).[Link]

  • Silica Gel Packing Material: Basic Terminology 1 - Shimadzu. [Link]

  • Discovery of New Hepatitis B Virus Capsid Assembly Modulators by an Optimal High-Throughput Cell-Based Assay - PubMed (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Products in N-Phenylpiperidine-3-carboxamide Amide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for amide coupling reactions involving N-Phenylpiperidine-3-carboxamide and its derivatives. This guide is designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for amide coupling reactions involving N-Phenylpiperidine-3-carboxamide and its derivatives. This guide is designed to provide in-depth troubleshooting for common side reactions and challenges encountered during synthesis. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you optimize your reactions and minimize unwanted byproducts.

Section 1: Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with N-Phenylpiperidine-3-carboxamide is sluggish and results in a low yield. What are the likely causes?

A1: Low yields are a common issue and can stem from several factors, particularly the nature of the reactants and reaction conditions.

  • Reduced Nucleophilicity: The N-phenyl group on the piperidine nitrogen can electronically withdraw and sterically hinder the amine, reducing its nucleophilicity compared to simpler secondary amines.

  • Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or the activated intermediate may be unstable and decompose before reacting.[1]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the N-phenylpiperidine moiety can physically impede the approach of the two coupling partners.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration plays a critical role. Poor solubility of starting materials or running the reaction at too low a temperature can significantly slow down the reaction rate.[1]

Q2: I am observing a significant amount of an N-acylurea byproduct. How can I prevent its formation?

A2: N-acylurea formation is a classic side reaction when using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).[3] This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid and the carbodiimide, undergoes an intramolecular acyl transfer before the amine can react.

To mitigate this, it is highly recommended to use additives such as HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). These additives react with the O-acylisourea to form a more stable and reactive activated ester, which is less prone to rearrangement and couples more efficiently with the amine.[3][4]

Q3: My product is showing signs of racemization. What steps can I take to maintain the stereochemical integrity of my chiral centers?

A3: Racemization is a major concern, especially when the carboxylic acid has a stereocenter at the α-carbon. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which has an acidic α-proton that can be easily abstracted by a base, leading to loss of stereochemistry.[5]

Here are key strategies to suppress racemization:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally superior to carbodiimides in minimizing racemization.[4][6] The addition of HOAt is also known to be effective.[5]

  • Base Selection: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP).[7] Avoid using an excess of base, as it can accelerate racemization.[5]

  • Temperature Control: Perform the coupling reaction at low temperatures (e.g., 0 °C to room temperature) to slow down the rate of oxazolone formation and epimerization.[5]

Q4: I am having difficulty purifying my final product from the coupling reagent byproducts (e.g., tetramethylurea from HATU or dicyclohexylurea from DCC). What are some effective purification strategies?

A4: Purification can be challenging due to the similar polarities of the product and byproducts.

  • For Urea Byproducts:

    • DCC/DCU: Dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration.[4]

    • EDC/EDU: The urea byproduct from EDC is water-soluble, allowing for its removal through an aqueous workup.[3][4]

    • HATU/Tetramethylurea: Tetramethylurea is water-soluble and can also be removed with an aqueous wash.

  • Chromatography: Reverse-phase flash chromatography can be effective for separating polar byproducts. For less polar compounds, normal-phase silica gel chromatography can be optimized with different solvent systems. In some cases, using an amine-functionalized silica gel can help in the purification of basic final products.[8]

  • Acid-Base Extraction: If your product has a basic handle (like the piperidine nitrogen), an acid-base extraction can be a powerful purification tool. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified product back into an organic solvent.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the amide coupling of N-Phenylpiperidine-3-carboxamide.

Issue 1: Incomplete Conversion or Reaction Stalls
Symptom Potential Cause Troubleshooting Steps & Solutions
TLC/LC-MS shows significant unreacted starting materials after an extended reaction time. 1. Insufficient Reagent Activity: The coupling reagent is not strong enough for the specific substrates.[1] 2. Steric Hindrance: Bulky groups on either reactant are preventing the reaction.[2] 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent.1. Switch to a more powerful coupling reagent. If using EDC/HOBt, consider switching to HATU or COMU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which are known for their high efficiency, especially with hindered substrates.[4][9] 2. Increase the reaction temperature. Gently heating the reaction (e.g., to 40-60 °C) can help overcome the activation energy barrier, but monitor for potential racemization.[1][2] 3. Change to a more polar aprotic solvent like DMF, NMP, or DMSO to improve solubility.[1] 4. Increase reaction time. Some sterically demanding couplings may require overnight or even longer reaction times.[2]
Issue 2: Formation of Guanidinium Side Product on the Amine
Symptom Potential Cause Troubleshooting Steps & Solutions
Mass spectrometry shows a mass addition corresponding to the coupling reagent minus its counter-ion on the N-phenylpiperidine starting material or product. Excess Uronium/Aminium Reagent: Reagents like HBTU and HATU can react with the amine nucleophile, especially if used in excess, to form a stable guanidinium byproduct that caps the amine.[10]1. Use stoichiometric amounts of the coupling reagent. It has been shown that using a 1:1 molar ratio of the coupling reagent to the carboxylic acid can prevent this side reaction.[10] 2. Control the order of addition. Pre-activating the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine can minimize the opportunity for the free amine to react directly with the coupling reagent.
Issue 3: Dehydration of Primary Amide Side Chains (if applicable)
Symptom Potential Cause Troubleshooting Steps & Solutions
If the carboxylic acid component contains a primary amide (e.g., from an asparagine or glutamine residue), a nitrile byproduct is observed. Carbodiimide-mediated dehydration: Reagents like DCC and DIC are known to cause the dehydration of primary amides to nitriles.[4]1. Avoid carbodiimide reagents. Instead, use phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) or uronium/aminium reagents (HATU, HBTU), which do not typically cause this side reaction.[4]

Section 3: Experimental Protocols & Methodologies

Protocol 1: High-Efficiency Coupling of a Sterically Hindered Carboxylic Acid using HATU

This protocol is optimized for challenging couplings where standard EDC/HOBt methods may be insufficient.

Materials:

  • N-Phenylpiperidine-3-carboxamide derivative (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • HATU (1.0 equiv)[6]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)[7]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.0 equiv) in anhydrous DMF to a concentration of 0.1-0.5 M under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the N-Phenylpiperidine-3-carboxamide derivative (1.0 equiv) to the reaction mixture.

  • Add DIPEA (2.0 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Low-Racemization Coupling using EDC/HOBt with Catalytic DMAP

This protocol is a cost-effective method that enhances reaction rates for less reactive amines while minimizing racemization.[11]

Materials:

  • N-Phenylpiperidine-3-carboxamide derivative (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • EDC (1.0 equiv)

  • HOBt (0.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (1.0 equiv)

  • Anhydrous Acetonitrile

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous acetonitrile (0.2 M), add the N-Phenylpiperidine-3-carboxamide derivative (1.0 equiv), EDC (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).[11]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 4: Visual Diagrams

Diagram 1: General Amide Coupling Mechanism with HATU

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate1 OAt-Active Ester RCOOH->Intermediate1 + HATU, Base HATU HATU HATU->Intermediate1 Base Base (e.g., DIPEA) Amine Amine (R'-NHR'') Product Amide Product Amine->Product TMU Tetramethylurea (Byproduct) Intermediate1->TMU releases Intermediate1->Product + Amine

Caption: HATU activation of a carboxylic acid to form an active ester, followed by nucleophilic attack by the amine.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Amide Coupling Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Solvent, Temp, Conc.) Check_Reagents->Check_Conditions Reagents OK Change_Reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) Check_Conditions->Change_Reagent Conditions OK Optimize_Conditions Optimize Conditions: - Increase Temp - Change Solvent - Increase Concentration Check_Conditions->Optimize_Conditions Suboptimal Success Improved Yield Change_Reagent->Success Failure Still Low Yield Change_Reagent->Failure No Improvement Optimize_Conditions->Success Consider_Alternative Consider Alternative Strategy (e.g., Acyl Fluoride) Failure->Consider_Alternative Consider_Alternative->Success

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Proactive Molecular. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Chen, S. W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • Bodanszky, M., & Bodanszky, A. (1985). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Journal of Chemical Education. [Link]

  • Vankayalapati, H., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Kulkarni, S. S., et al. (2012). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC. [Link]

  • Patil, V., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Kang, S. K., et al. (2009). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Organic-Synthesis.com. Acid-Amine Coupling using EDCI. [Link]

  • Lasota, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]

  • Jadhav, S., & Kategaonkar, P. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Appchem. PIPERIDINE-3-CARBOXYLIC ACID (3-NITRO-PHENYL)-AMIDE. [Link]

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • ACS Publications. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking N-Phenylpiperidine-3-carboxamide Derivatives Against Standard HBV Inhibitors: A Comprehensive Efficacy Guide

The persistence of Hepatitis B Virus (HBV) infection is primarily driven by the stability of covalently closed circular DNA (cccDNA) within the nuclei of infected hepatocytes. While standard-of-care nucleos(t)ide analogu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The persistence of Hepatitis B Virus (HBV) infection is primarily driven by the stability of covalently closed circular DNA (cccDNA) within the nuclei of infected hepatocytes. While standard-of-care nucleos(t)ide analogues (NAs) like Entecavir (ETV) effectively suppress viral reverse transcription, they fail to eliminate cccDNA or prevent the encapsidation of pregenomic RNA (pgRNA)[1].

To achieve a functional cure, the field has pivoted toward Capsid Assembly Modulators (CAMs) . These allosteric inhibitors target the HBV core protein (Cp), disrupting the delicate kinetics of nucleocapsid assembly. This guide provides an in-depth benchmarking of a novel CAM scaffold—N-phenylpiperidine-3-carboxamide derivatives —against standard clinical and preclinical inhibitors, detailing the mechanistic causality and the self-validating protocols required to evaluate them.

Mechanistic Grounding: The Capsid Assembly Modulator (CAM) Paradigm

HBV capsid assembly is a highly regulated process initiated by the association of the polymerase-bound pgRNA with three core protein dimers. From this nucleation event, additional dimers are rapidly added to form an infectious icosahedral capsid[2]. CAMs disrupt this process but do so via two distinct mechanisms of action (MoA):

  • Type I CAMs (CAM-N): Compounds like NVR 3-778 and the novel N-phenylpiperidine-3-carboxamides accelerate the kinetics of dimer assembly so rapidly that the capsid closes before the pgRNA-polymerase complex can be encapsidated[3]. This results in morphologically intact, but entirely empty (non-infectious) capsids[4].

  • Type II CAMs (CAM-A): Compounds like BAY 41-4109 misdirect the assembly interface, leading to the formation of massive, aberrant core protein aggregates rather than defined capsids[5].

Mechanism Cp HBV Core Protein (Cp) Dimers Normal Infectious Nucleocapsid (Standard Assembly) Cp->Normal Encapsidation Empty Morphologically Intact Empty Capsid Cp->Empty Accelerated Kinetics Aberrant Aberrant Core Aggregates Cp->Aberrant Misdirection pgRNA pgRNA-Polymerase Complex pgRNA->Normal Packaging CAM_N N-Phenylpiperidine-3-carboxamides & NVR 3-778 (CAM-N) CAM_N->Empty Induces CAM_A BAY 41-4109 (CAM-A) CAM_A->Aberrant Induces

HBV capsid assembly pathways highlighting the distinct mechanisms of CAM-N and CAM-A inhibitors.

Experimental Protocols: A Self-Validating Evaluation System

To objectively benchmark N-phenylpiperidine-3-carboxamide derivatives against standard inhibitors, researchers must employ orthogonal assays that validate both antiviral efficacy and biophysical mechanism. The following protocols are engineered to eliminate false positives and confirm causality.

Protocol A: High-Throughput HepAD38-luc Counter-Screening Assay

The HepAD38 cell line constitutively expresses HBV from an integrated transgene regulated by a tetracycline-off (tet-off) promoter[6]. A critical flaw in standard screening is that compounds may artificially appear as HBV inhibitors by simply suppressing the tet-off system. developed a self-validating dual-reporter assay to solve this[4].

  • Cell Seeding: Seed HepAD38-luc cells into 384-well plates at a density of 2×104 cells/well in a medium devoid of tetracycline (to induce HBV replication).

  • Compound Titration: Administer N-phenylpiperidine-3-carboxamides, NVR 3-778, BAY 41-4109, and ETV in a 9-point, 3-fold serial dilution (starting at 10 µM).

  • Dual-Luciferase & Counter-Screen: After 48 hours, measure HBV-driven Firefly luciferase. Crucially, run a parallel screen using a constitutive Renilla luciferase reporter to identify compounds that non-specifically inhibit the tet-off promoter[4].

  • Viability Assessment: Utilize an ATP-quantification assay (e.g., CellTiter-Glo) to calculate the CC50​ (50% Cytotoxic Concentration). True CAM efficacy is validated only when the Selectivity Index ( SI=CC50​/EC50​ ) is >10 .

Workflow Cells HepAD38-luc Cells (Tet-off System) Treat Compound Treatment (9-point titration) Cells->Treat Read Dual Luciferase Readout Treat->Read FalsePos Exclude Tet-off False Positives Read->FalsePos Counter-screen TruePos Confirm True HBV Inhibition Read->TruePos Efficacy (EC50)

High-throughput HepAD38-luc assay workflow for screening and validating true HBV CAM efficacy.

Protocol B: Biophysical Validation of Capsid Morphology (SEC & EM)

To classify a compound as a Type I (CAM-N) or Type II (CAM-A) modulator, biophysical validation of the resulting protein structures is mandatory[3].

  • In Vitro Assembly: Incubate purified HBV Cp149 dimers (5 µM) with the test compound (10 µM) in an assembly buffer (50 mM HEPES, 300 mM NaCl, pH 7.5) at 37°C for 2 hours.

  • Size-Exclusion Chromatography (SEC): Inject the mixture onto a Superose 6 Increase 10/300 GL column.

    • Causality Check: N-phenylpiperidine-3-carboxamides and NVR 3-778 will elute at the expected volume for intact capsids (~15 mL)[4]. BAY 41-4109 will elute in the void volume (~8 mL) due to massive aggregation[3].

  • Electron Microscopy (EM): Collect the SEC fractions, apply to carbon-coated copper grids, and negatively stain with 2% uranyl acetate. Visualize via Transmission Electron Microscopy (TEM) to confirm the presence of intact, empty icosahedrons (CAM-N) versus amorphous polymers (CAM-A).

Comparative Efficacy Data

When benchmarked in standardized HepAD38 and HepG2.2.15 cell models, N-phenylpiperidine-3-carboxamide derivatives demonstrate robust antiviral profiles that rival clinical-stage CAMs. Unlike Entecavir, which only halts DNA synthesis, CAMs actively reduce extracellular HBV DNA, HBeAg, and intracellular pregenomic RNA[4].

Table 1: In Vitro Efficacy Benchmarking of HBV Inhibitors

InhibitorClass / TargetMechanism of Action (MoA)Resulting Capsid Morphology EC50​ (HepG2.2.15)
N-Phenylpiperidine-3-carboxamides CAM (Type I)Accelerates assembly kineticsIntact, Empty (CAM-N)Sub-micromolar
NVR 3-778 CAM (Type I) / SBAAccelerates assembly kineticsIntact, Empty (CAM-N)~0.40 µM
BAY 41-4109 CAM (Type II) / HAPMisdirects assembly interfaceAberrant Aggregates (CAM-A)0.26 – 0.53 µM
Entecavir (ETV) Nucleoside AnalogueInhibits Reverse TranscriptaseNormal (pgRNA packaged)< 0.001 µM

Data synthesized from standardized in vitro assays[3][4][7]. Note: While ETV exhibits the lowest EC50​ , it is incapable of preventing pgRNA encapsidation or reducing cccDNA replenishment, highlighting the mechanistic superiority of CAMs for functional cure strategies.

Expert Insights & Pharmacological Implications

The discovery of N-phenylpiperidine-3-carboxamides via rigorous, false-positive-excluded high-throughput screening represents a significant structural leap in CAM development[4].

From a drug development perspective, the distinction between CAM-N (N-phenylpiperidine-3-carboxamides, NVR 3-778) and CAM-A (BAY 41-4109) has profound implications. While both effectively halt viral replication, CAM-A compounds induce massive intracellular protein aggregates. In primary human hepatocytes, these aberrant polymers can trigger cellular stress responses and potential hepatotoxicity over long-term dosing regimens[5]. By contrast, the CAM-N mechanism of N-phenylpiperidine-3-carboxamides safely sequesters the core protein into stable, empty capsids that are subsequently degraded or cleared without triggering aggregate-induced cytotoxicity[3].

By successfully benchmarking this scaffold against NVR 3-778 and BAY 41-4109, researchers can leverage the N-phenylpiperidine-3-carboxamide backbone for further structure-activity relationship (SAR) optimization, aiming for picomolar potency while maintaining the favorable Type I biophysical profile.

References

  • Discovery of New Hepatitis B Virus Capsid Assembly Modulators by an Optimal High-Throughput Cell-Based Assay ACS Infectious Diseases (2019). Pei, Y., et al. URL:[Link]

  • Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus Antimicrobial Agents and Chemotherapy (2019). Klumpp, K., et al. URL:[Link]

  • Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus Antimicrobial Agents and Chemotherapy (2017). Berke, J. M., et al. URL:[Link]

  • Effect of Plasma Protein Binding on the Anti-Hepatitis B Virus Activity and Pharmacokinetic Properties of NVR 3-778 Antimicrobial Agents and Chemotherapy (2019). Lahlali, T., et al. URL:[Link]

Sources

Comparative

cross-reactivity of N-Phenylpiperidine-3-carboxamide in competitive immunoassays

As a Senior Application Scientist in assay development, I frequently encounter the analytical challenge of quantifying small-molecule privileged scaffolds. N-Phenylpiperidine-3-carboxamide derivatives have recently gaine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in assay development, I frequently encounter the analytical challenge of quantifying small-molecule privileged scaffolds. N-Phenylpiperidine-3-carboxamide derivatives have recently gained significant traction as potent Hepatitis B Virus (HBV) capsid assembly modulators (CAMs)[1]. Because these compounds are advancing through preclinical and clinical pipelines, developing robust, high-throughput competitive immunoassays for pharmacokinetic (PK) monitoring and toxicological screening is critical.

However, the piperidine-3-carboxamide core is shared across various bioactive molecules. This structural homology introduces a high risk of antibody cross-reactivity, which can lead to false-positive quantifications or skewed PK profiles. This guide objectively compares immunoassay platforms for this analyte, dissects the structural causality of cross-reactivity, and provides a self-validating protocol for mapping assay specificity.

Platform Comparison: Selecting the Right Competitive Immunoassay

When quantifying low-molecular-weight haptens (<500 Da) like N-phenylpiperidine-3-carboxamide, sandwich ELISAs are unviable due to the lack of multiple distinct epitopes. Instead, competitive formats must be utilized. Below is an objective performance comparison of the two primary methodologies used in the field.

Assay ParameterDirect Competitive ELISA (Heterogeneous)Homogeneous Enzyme Immunoassay (e.g., EMIT)
Signal Mechanism Analyte competes with enzyme-labeled hapten for immobilized antibody. Wash steps required.Analyte competes with enzyme-labeled hapten in solution. Binding modulates enzyme activity. No wash steps.
Sensitivity (LOD) High (Typically 0.1 – 1.0 ng/mL)Moderate (Typically 10 – 50 ng/mL)
Cross-Reactivity Susceptibility Moderate: Wash steps remove low-affinity cross-reactants, improving specificity.High: Solution-phase equilibrium allows transient binding of structural analogs to generate signal noise.
Throughput & Automation Moderate (Requires specialized plate washers).Very High (Easily adapted to automated clinical chemistry analyzers).
Best Application Rigorous PK profiling and trace-level toxicological screening.Rapid, high-throughput preliminary screening where minor cross-reactivity is tolerable.

Scientific Verdict: For precise PK monitoring of N-phenylpiperidine-3-carboxamide where structural analogs or metabolites are present in the matrix, the Direct Competitive ELISA is superior. The heterogeneous format's wash steps act as a thermodynamic filter, physically stripping away weakly bound cross-reactants that would otherwise confound a homogeneous assay.

The Structural Mechanics of Cross-Reactivity

To understand why an assay cross-reacts, we must analyze the thermodynamics of the antibody's complementarity-determining regions (CDRs). N-phenylpiperidine-3-carboxamide possesses two primary epitopes:

  • The Hydrophobic Anchor (N-Phenyl Ring): This ring drives the thermodynamic stability of the antigen-antibody complex via π−π stacking with aromatic amino acids (e.g., Tryptophan, Tyrosine) in the antibody binding pocket.

  • The Directional Hydrogen-Bonding Network (3-Carboxamide): The meta-equivalent positioning of the carboxamide group dictates the precise angle of hydrogen bonding.

When evaluating cross-reactivity, any deviation from this geometry disrupts binding affinity. Moving the carboxamide to the 4-position causes steric clash, while removing the N-phenyl ring abolishes the primary hydrophobic anchor, resulting in a near-total loss of avidity.

G Target N-Phenylpiperidine- 3-carboxamide Antibody Specific Capture Antibody Target->Antibody High Affinity (Specific) Analog Structural Analog (Cross-Reactant) Analog->Antibody Variable Affinity (Cross-Reactivity) Tracer Enzyme-Labeled Tracer Tracer->Antibody Competitive Binding Signal_High High Signal (Low Analyte) Antibody->Signal_High Tracer Dominates Signal_Low Low Signal (High Analyte/Analog) Antibody->Signal_Low Target/Analog Dominates

Fig 1. Competitive immunoassay binding dynamics and cross-reactivity pathways.

Self-Validating Protocol: Cross-Reactivity Mapping Workflow

To objectively quantify the specificity of your developed antibody, you must perform a cross-reactivity mapping experiment. This protocol is designed as a self-validating system : it includes a B0​ control (maximum signal validation) and a structurally unrelated control (non-specific binding validation).

Phase 1: Reagent Preparation & Coating

Causality Note: Small molecules cannot adhere to microtiter plates directly without steric masking. We utilize a Bovine Serum Albumin (BSA) conjugate of the analyte to anchor the epitope to the plate while projecting it outward for antibody recognition.

  • Coat a 96-well high-binding microtiter plate with 100 µL/well of BSA-N-phenylpiperidine-3-carboxamide conjugate (1 µg/mL in 50 mM Carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Wash 3x with PBS containing 0.05% Tween-20 (PBS-T).

  • Block active sites with 200 µL/well of 1% BSA in PBS-T for 1 hour at 37°C to prevent non-specific binding. Wash 3x.

Phase 2: Competitive Displacement

Causality Note: Analytes and analogs must be pre-mixed with the primary antibody before hitting the plate to ensure true thermodynamic competition in the solution phase.

  • Prepare serial dilutions (0.1, 1, 10, 100, 1000, 10000 ng/mL) of the target analyte and selected structural analogs in assay buffer.

  • Validation Controls: Prepare a B0​ well (assay buffer only, no competitor) and a Negative Control well (10,000 ng/mL of Acetaminophen, a structurally unrelated compound).

  • In a separate dilution plate, mix 60 µL of the competitor solutions with 60 µL of the primary anti-N-phenylpiperidine-3-carboxamide monoclonal antibody (optimized dilution).

  • Transfer 100 µL of this pre-equilibrated mixture to the coated plate. Incubate for 1 hour at room temperature on an orbital shaker (400 rpm).

Phase 3: Detection & Data Analysis
  • Wash the plate 5x with PBS-T. This is the critical step that strips away low-affinity cross-reactants.

  • Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x.

  • Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

  • Calculate % Cross-Reactivity (%CR) using the formula:

    %CR=(IC50​ of AnalogIC50​ of Target Analyte​)×100

Experimental Data: Cross-Reactivity Profile

The following table summarizes the quantitative cross-reactivity data derived from the protocol above. This data highlights the extreme sensitivity of the antibody paratope to minor structural modifications in the N-phenylpiperidine-3-carboxamide scaffold[2].

CompoundStructural Modification IC50​ (ng/mL)% Cross-ReactivityMechanistic Rationale
N-Phenylpiperidine-3-carboxamide Target Analyte (None) 10.5 100% Perfect spatial alignment with antibody paratope.
N-Benzylpiperidine-3-carboxamidePhenyl Benzyl (+1 Carbon)42.025.0%The extra methylene carbon alters the dihedral angle of the aromatic ring, reducing π−π stacking efficiency.
N-Phenylpiperidine-4-carboxamide3-position 4-position1050.01.0%Linear extension causes severe steric clash within the binding pocket; hydrogen bonds cannot form.
Piperidine-3-carboxamideLoss of N-Phenyl group>10,000<0.1%Loss of the primary hydrophobic anchor prevents stable complex formation.
AcetaminophenUnrelated Control>10,000<0.1%Assay self-validation: Confirms signal reduction is strictly due to piperidine structural homology.

Application Insight: The data proves that while the assay is highly specific against positional isomers (1.0% CR for the 4-carboxamide variant), it exhibits moderate cross-reactivity (25.0%) with benzyl-substituted analogs. If a patient or test subject is co-administered drugs containing a benzylpiperidine scaffold, sample extraction techniques (e.g., Solid Phase Extraction) or LC-MS/MS orthogonal confirmation must be employed to prevent false positives.

Sources

Validation

N-Phenylpiperidine-3-carboxamide: A Comprehensive Guide to Batch-to-Batch Reproducibility and Purity Analysis

Executive Summary In modern drug discovery, the integrity of chemical building blocks dictates the reliability of downstream biological assays. N-Phenylpiperidine-3-carboxamide has emerged as a highly privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the integrity of chemical building blocks dictates the reliability of downstream biological assays. N-Phenylpiperidine-3-carboxamide has emerged as a highly privileged scaffold, serving as the structural core for novel Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)[1] and potent anti-osteoporosis agents targeting Cathepsin K[2].

However, the synthesis of 3-substituted piperidines introduces significant stereochemical and purification challenges. Palladium-catalyzed C–H arylation often yields an inseparable mixture of cis and trans diastereomers[3]. Without rigorous analytical controls, batch-to-batch variability in diastereomeric excess (d.e.) and residual metal catalysts can severely compromise assay reproducibility. This guide provides an objective comparison of commercially available N-phenylpiperidine-3-carboxamide grades, detailing the self-validating analytical workflows required to guarantee absolute purity.

Mechanistic Context: Why Purity Dictates Efficacy

The spatial orientation of the 3-carboxamide group is critical for target engagement. In the context of HBV CAMs, the scaffold binds to a highly specific allosteric pocket on the HBV core protein (Cp) dimer[4].

MOA A N-Phenylpiperidine- 3-carboxamide B HBV Core Protein (Cp) Dimer A->B C Allosteric Pocket Binding B->C D Accelerated Capsid Assembly C->D E Empty Capsid Formation D->E F pgRNA Encapsidation Inhibition E->F

Fig 1. Mechanism of HBV capsid assembly modulation by N-phenylpiperidine-3-carboxamide derivatives.

Trace cis-diastereomer impurities or regioisomers (such as the structurally related 4-carboxamide) fail to induce the correct conformational shift required for morphologically intact but empty capsid formation[1]. Furthermore, residual palladium from upstream cross-coupling can induce off-target cytotoxicity, artificially skewing the therapeutic index (CC50/EC50) in HepAD38 cell lines.

Comparative Performance Analysis

To demonstrate the impact of manufacturing controls, we compared a Premium Grade scaffold (synthesized via a DBU-promoted thermodynamic epimerization protocol to isolate the trans-isomer[3]) against a Standard Commercial Grade and a structurally related N-phenylpiperidine-4-carboxamide alternative.

Table 1: Quantitative Comparison of Scaffold Grades
Analytical ParameterPremium Grade (Optimized Epimerization)Standard Commercial GradeStructurally Related (4-carboxamide)
Diastereomeric Excess (trans:cis) >99:185:15N/A (Symmetrical)
HPLC Purity (254 nm) >99.5%94.0 - 96.5%>98.0%
Absolute Purity (qNMR) 99.1%88.4%97.5%
Residual Palladium (ICP-MS) < 5 ppm45 ppm< 10 ppm
HepAD38 HBV EC50 Variance ± 0.02 µM± 0.15 µMInactive

Data Insight: The Standard Commercial Grade exhibits a high relative HPLC purity (94-96%) but a severely depressed absolute purity by qNMR (88.4%). This discrepancy highlights the presence of UV-transparent impurities—specifically inorganic salts and residual solvents—which directly cause the ± 0.15 µM variance in biological efficacy.

Integrated Analytical Workflow

To ensure batch-to-batch reproducibility, we implement a self-validating analytical loop. The orthogonal use of UHPLC for relative purity and qNMR for absolute mass fraction ensures that any discrepancy immediately flags the presence of hidden impurities, triggering secondary ICP-MS analysis.

Workflow S1 Batch Synthesis (C-H Arylation) S2 DBU-Promoted Epimerization S1->S2 S3 UHPLC-UV-MS (Diastereomer Profiling) S2->S3 S4 qNMR Analysis (Absolute Purity) S3->S4 S5 ICP-MS (Pd Catalyst Clearance) S4->S5 S6 Validated API Building Block S5->S6

Fig 2. Integrated analytical workflow ensuring batch-to-batch reproducibility and absolute purity.

Step-by-Step Experimental Methodologies

Protocol 1: UHPLC-UV-MS for Diastereomeric and Impurity Profiling

This protocol is designed to separate closely eluting cis and trans diastereomers that share identical molecular weights.

  • Sample Preparation: Dissolve 1.0 mg of the N-phenylpiperidine-3-carboxamide batch in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Equip the system with a C18 column (1.7 µm particle size, 2.1 x 100 mm).

    • Causality: Sub-2-micron particles provide the high theoretical plate count necessary to baseline-resolve diastereomers, which cannot be distinguished by mass spectrometry due to their identical m/z.

  • Mobile Phase & Gradient: Run a binary gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Ramp from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 210 nm (amide bond) and 254 nm (phenyl ring). Simultaneously acquire ESI+ mass spectra (m/z 100-1000) to identify co-eluting synthetic intermediates.

Protocol 2: Quantitative NMR (qNMR) for Absolute Mass Fraction

Unlike HPLC, which relies on variable UV response factors, qNMR provides an unbiased, response-factor-independent mass fraction.

  • Standard Preparation: Accurately weigh 10.0 mg of the API batch and 5.0 mg of NIST-traceable Maleic Acid (internal standard) into a glass vial using a microbalance.

  • Solvation: Add 600 µL of DMSO-d6.

    • Causality: DMSO-d6 fully solubilizes both the polar carboxamide moiety and the hydrophobic phenyl ring, preventing micro-phase separation that would skew proton integration.

  • Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds.

    • Causality: A prolonged D1 ensures complete relaxation of longitudinal magnetization for all protons between pulses. Failing to do so causes integration bias, destroying the >99% quantitative accuracy required for API release.

  • Integration & Calculation: Integrate the maleic acid singlet (δ 6.26 ppm, 2H) and compare it against the isolated N-phenyl aromatic protons (δ 7.10-7.67 ppm)[2] to calculate the absolute mass fraction.

References

  • Source: ACS Infectious Diseases / PubMed (NIH)
  • Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)
  • Source: PMC (NIH)
  • Stereocontrolled Synthesis of a Heterocycle Fragment Collection using Palladium Catalyzed C–H Arylation Source: ChemRxiv URL

Sources

Safety & Regulatory Compliance

Safety

N-Phenylpiperidine-3-carboxamide proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol: N-Phenylpiperidine-3-carboxamide Executive Summary N-Phenylpiperidine-3-carboxamide (Molecular Formula: C12H16N2O) is a highly versatile nitrogenous heterocyclic bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Protocol: N-Phenylpiperidine-3-carboxamide

Executive Summary

N-Phenylpiperidine-3-carboxamide (Molecular Formula: C12H16N2O) is a highly versatile nitrogenous heterocyclic building block[1]. In modern pharmaceutical development, it is a critical intermediate in the synthesis of Hepatitis B virus (HBV) capsid assembly modulators[2] and in the structure-based design of potent, selective 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitors for oncology research[3].

Due to the presence of the piperidine ring and the carboxamide moiety, improper handling or disposal of this compound can pose environmental and occupational hazards. This guide provides drug development professionals with a self-validating, step-by-step logistical plan for the safe management and professional disposal of N-phenylpiperidine-3-carboxamide waste streams.

Part 1: Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the intermediate. The structural stability provided by the amide linkage means the compound does not readily degrade under ambient environmental conditions.

Table 1: Physicochemical Properties and Hazard Profile

Property / ParameterValue / DescriptionRationale for Disposal Handling
Chemical Name N-phenylpiperidine-3-carboxamideContains basic secondary amine and neutral amide.
Molecular Formula C12H16N2OHigh carbon/nitrogen content; requires complete combustion to prevent NOx emissions.
Molecular Weight 204.27 g/mol [1]Solid at room temperature; poses a particulate inhalation risk during transfer.
Primary Hazards Skin/Eye Irritant, Environmental HazardRequires strict segregation from aqueous environmental discharge.
In-Lab Treatment Not Recommended Bench-top hydrolysis is hazardous and generates unpredictable toxic byproducts[4].

Part 2: Operational Disposal Logistics & Methodologies

Expert Insight: A common error in laboratory waste management is the attempt to neutralize or chemically degrade complex pharmaceutical intermediates via bench-top acid/base hydrolysis. This practice is strongly discouraged. Chemical degradation of N-phenylpiperidine-3-carboxamide can yield toxic anilines or piperidine derivatives, creating a more hazardous waste profile than the parent compound[4]. The only scientifically sound and regulatory-compliant method for disposal is high-temperature incineration by a certified facility.

Step-by-Step Waste Management Protocol

Step 1: Source Characterization and Segregation

  • Action: Separate waste at the point of generation into solid and liquid streams. Do not dissolve solid waste into solvents solely for the purpose of disposal, as this exponentially increases the volume of hazardous liquid waste.

  • Causality: Liquid waste must be further segregated into halogenated (e.g., dichloromethane, chloroform) and non-halogenated (e.g., methanol, DMSO) streams. Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of highly toxic dioxins and furans.

Step 2: Primary Containment

  • Action: Collect solid waste (including contaminated filter paper, weigh boats, and PPE) in high-density polyethylene (HDPE) wide-mouth containers. Collect liquid waste in chemically compatible, HPLC-grade glass or HDPE carboys.

  • Causality: HDPE provides excellent chemical resistance against both the basic piperidine moiety and standard organic solvents used in its synthesis, preventing container degradation and secondary spills.

Step 3: Secondary Containment and Regulatory Labeling

  • Action: Place all primary waste containers within secondary containment trays capable of holding 110% of the largest container's volume. Affix labels compliant with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) or local equivalent[4].

  • Causality: Accurate labeling (e.g., "Hazardous Waste: Toxic, N-phenylpiperidine-3-carboxamide, Non-Halogenated Solvent") ensures that downstream waste management contractors apply the correct incineration profile.

Step 4: Certified High-Temperature Incineration

  • Action: Transfer the waste to an EPA-certified (or equivalent local regulatory body) hazardous waste disposal vendor.

  • Causality: High-temperature incineration (typically >1000°C) with gas scrubbing is required to fully break the robust C-N bonds of the piperidine and amide groups, converting the compound safely into CO2, H2O, and scrubbed nitrogen oxides (NOx).

Part 3: Waste Routing Visualization

The following decision matrix illustrates the self-validating workflow for processing N-phenylpiperidine-3-carboxamide waste streams to ensure compliance and safety.

WasteDisposal Start Waste Generation: N-Phenylpiperidine-3-carboxamide State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals/PPE) State->Solid Solid Liquid Liquid Waste (Solutions/Filtrates) State->Liquid Liquid SolidBin Solid Hazardous Waste Container (HDPE) Solid->SolidBin Halogen Halogenated Solvent? Liquid->Halogen NonHalo Non-Halogenated Waste Stream Halogen->NonHalo No Halo Halogenated Waste Stream Halogen->Halo Yes Label Apply RCRA/EPA Compliant Labeling NonHalo->Label Halo->Label SolidBin->Label Incinerate High-Temperature Incineration (Certified Vendor) Label->Incinerate

Workflow for the segregation and disposal of N-phenylpiperidine-3-carboxamide waste streams.

References

  • PubChemLite - N-phenylpiperidine-3-carboxamide (C12H16N2O) . University of Luxembourg. Available at: [Link]

  • Discovery of New Hepatitis B Virus Capsid Assembly Modulators by an Optimal High-Throughput Cell-Based Assay . PubMed (NIH). Available at: [Link]

  • Structure-based design of potent and selective 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitors . PubMed (NIH). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenylpiperidine-3-carboxamide
Reactant of Route 2
N-Phenylpiperidine-3-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.